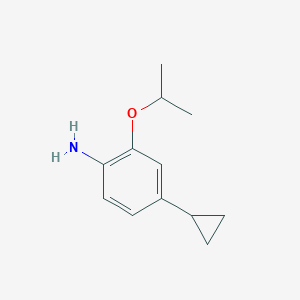![molecular formula C10H20N2O6 B13721572 ({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Ethoxylation: Introduction of ethoxy groups through reactions with ethylene oxide.
Amination: Incorporation of amino groups using reagents like ammonia or amines.
Carboxymethylation: Addition of carboxymethyl groups using chloroacetic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. Key factors include:
Temperature and Pressure: Maintaining optimal conditions to ensure high yield and purity.
Catalysts: Using catalysts to accelerate reactions and improve efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Interacting with cell surface receptors to trigger signaling pathways.
Pathways: Influencing metabolic or signaling pathways to produce desired effects.
Comparison with Similar Compounds
({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid: can be compared with other similar compounds, such as:
Adapalene Related Compound E: Known for its use in pharmaceuticals.
Phenylephrine Related Compound F: Used in medical applications.
These comparisons highlight the unique structural features and applications of This compound , distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H20N2O6 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[3-[2-(2-aminoethoxy)ethoxy]propyl-carboxyamino]acetic acid |
InChI |
InChI=1S/C10H20N2O6/c11-2-5-18-7-6-17-4-1-3-12(10(15)16)8-9(13)14/h1-8,11H2,(H,13,14)(H,15,16) |
InChI Key |
MKKAYQGSBATUJV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)C(=O)O)COCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


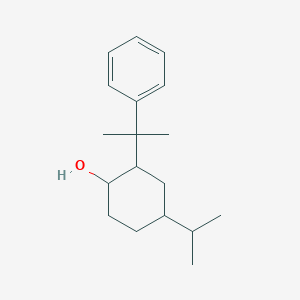

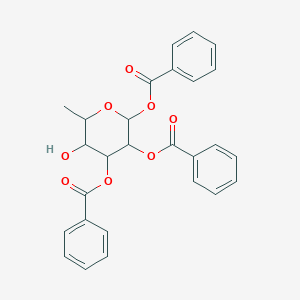
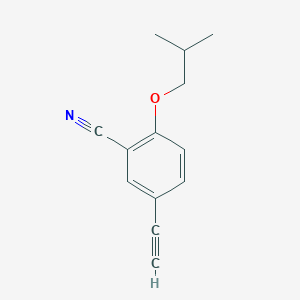
amine](/img/structure/B13721518.png)

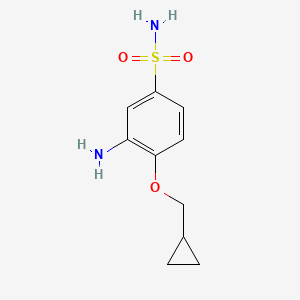
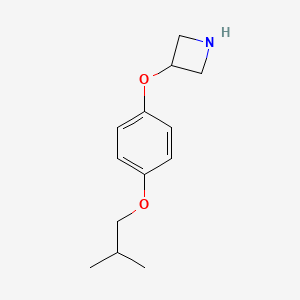

![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
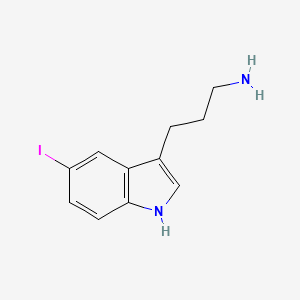
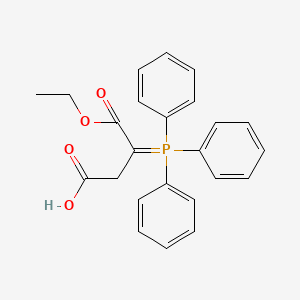
![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
